N,N'-Bis(4-methyl-2-pyridinyl)thiourea

Lipophilicity Drug‑likeness Physicochemical profiling

Standard thiourea analogs lack the dual pyridyl nitrogen donors and 4-methyl steric tuning required for consistent metal-coordination or bioactivity results. This symmetric disubstituted heterocyclic thiourea (MW 258.34) offers: - Dual S,N-donor set for stable Pd²⁺/Cu²⁺/Ru²⁺ chelation in catalysis - pH-dependent pyridyl protonation for switchable anion receptors - logP 3.048, PSA 81.93 Ų - distinct from diphenylthiourea controls Available for immediate R&D shipment with analytical data.

Molecular Formula C13H14N4S
Molecular Weight 258.34 g/mol
CAS No. 5440-92-6
Cat. No. B12657085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Bis(4-methyl-2-pyridinyl)thiourea
CAS5440-92-6
Molecular FormulaC13H14N4S
Molecular Weight258.34 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)NC(=S)NC2=NC=CC(=C2)C
InChIInChI=1S/C13H14N4S/c1-9-3-5-14-11(7-9)16-13(18)17-12-8-10(2)4-6-15-12/h3-8H,1-2H3,(H2,14,15,16,17,18)
InChIKeyHFUVJZDKYWLESU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-Bis(4-methyl-2-pyridinyl)thiourea: Properties and Sourcing


N,N'-Bis(4-methyl-2-pyridinyl)thiourea (CAS 5440-92-6; C13H14N4S; MW 258.34 g mol⁻¹) is a symmetric disubstituted thiourea bearing two 4-methyl-2-pyridinyl substituents . It belongs to the heterocyclic thiourea family, valued as an intermediate in pharmaceutical synthesis, a ligand in coordination chemistry, and a potential bioactive scaffold . Its dual pyridyl‑nitrogen donors, combined with the thiourea core, enable versatile metal‑chelation and hydrogen‑bonding capabilities that are absent in simpler aryl‑substituted thioureas.

Why This Thiourea Cannot Be Replaced by Common Analogs


Thiourea derivatives display strongly structure‑dependent activity; even small substituent changes alter electronic character, lipophilicity, metal‑binding affinity, and biological potency [1]. For example, N,N'-diphenylthiourea (CAS 102‑08‑9) and N,N'-bis(4-methylphenyl)thiourea (CAS 621‑01‑2) lack the pyridyl‑nitrogen donors that confer unique chelating and pH‑switchable anion‑recognition properties, while N,N'-bis(2-pyridinyl)thiourea (CAS 1212‑30‑2) lacks the 4‑methyl group that fine‑tunes steric and electronic parameters [2]. Substituting any of these analogs therefore risks losing function in coordination chemistry, catalysis, or biological assays where precise molecular recognition is critical.

Differentiation Evidence vs. Structural Analogs


Lipophilicity Compared with Diphenyl and Di(p-tolyl) Analogs

The target compound has a calculated logP of 3.048 , which is substantially lower than that of N,N'-diphenylthiourea (logP = 3.64) and slightly below N,N'-bis(4-methylphenyl)thiourea (logP ≈ 3.17) [1]. The reduced lipophilicity can improve aqueous solubility and alter membrane permeability, directly impacting biological distribution and assay compatibility.

Lipophilicity Drug‑likeness Physicochemical profiling

Polar Surface Area and Hydrogen-Bonding Capacity Comparison

The target compound exhibits a topological polar surface area (tPSA) of 81.93 Ų , significantly higher than N,N'-diphenylthiourea (56.15 Ų) . The extra pyridyl nitrogen atoms increase hydrogen‑bond acceptor capacity, which can enhance target binding and aqueous solubility.

Polar surface area Hydrogen bonding Drug design

Metal-Chelating Ability via Pyridyl-Nitrogen Donors

Unlike N,N'-diphenylthiourea, which coordinates exclusively through the thiocarbonyl sulfur, the target compound possesses two pyridyl nitrogen donors that can form 5‑membered chelate rings with transition metals [1]. Formation constants for structurally analogous pyridin‑2‑ylthioureas with Cu²⁺ exceed those of simple thioureas by orders of magnitude, demonstrating superior chelate stabilization [2].

Coordination chemistry Metal complexes Ligand design

pH-Dependent Switchable Anion Recognition

Pyridyl thioureas exhibit pH‑switchable anion binding: the neutral form binds acetate (Ka ~ 10³ M⁻¹ in acetonitrile), while the protonated form binds chloride (Ka ~ 10⁴ M⁻¹) but releases acetate [1]. This pH‑gated selectivity is absent in non‑pyridyl thioureas such as N,N'-diphenylthiourea, which lacks the basic pyridyl nitrogen required for protonation‑mediated switching.

Anion recognition Supramolecular chemistry Sensor

Optimal Application Scenarios Based on Differentiated Properties


Chelating Ligand for Transition-Metal Catalysis

The dual S,N‑donor set enables stable chelation of transition metals (e.g., Pd²⁺, Cu²⁺, Ru²⁺), yielding complexes with potential catalytic activity in cross‑coupling reactions or biological activity as anticancer agents [1]. Unlike simple thioureas, its pyridyl arms provide additional coordination sites, allowing for fine‑tuning of metal‑center electronics.

Building Block for pH-Responsive Supramolecular Sensors

The protonatable pyridyl nitrogen confers pH‑dependent anion binding, making this compound a candidate for switchable receptors that detect chloride or acetate in chemical sensing, environmental monitoring, or biological imaging [2].

Synthetic Intermediate for Heterocyclic Drug Candidates

The thiourea core can be cyclized to thiazoles, thiadiazoles, or other heterocycles. The 4‑methylpyridyl substituents enhance metabolic stability and modulate lipophilicity compared to unsubstituted pyridyl analogs, offering a distinct scaffold for medicinal chemistry [1].

Moderate-Lipophilicity Reference Standard in Physicochemical Assays

With a logP of 3.048 and PSA of 81.93 Ų, this compound occupies a unique physicochemical space compared to common thiourea standards (e.g., N,N'-diphenylthiourea logP 3.64, PSA 56.15), making it a useful calibrant or probe in lipophilicity‑permeability studies .

Quote Request

Request a Quote for N,N'-Bis(4-methyl-2-pyridinyl)thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.